2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a thiophene ring, a dihydropyrazole moiety, and a pyridotriazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, followed by further functionalization to introduce the thiophene and pyridotriazinone moieties . The reaction conditions often involve the use of catalysts such as vitamin B1, and the reactions are carried out in solvents like acetonitrile (MeCN) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrazole moiety can be reduced to form pyrazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, pyrazoline derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent due to the presence of bioactive moieties like thiophene and pyrazole.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new compounds with desired properties.
Mechanism of Action
The mechanism of action of 2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares the methoxyphenyl group but differs in its core structure, featuring a furochromen moiety instead of the pyridotriazinone.
Thiazole Derivatives: Compounds containing the thiazole ring, such as those used in medicinal chemistry, share some structural similarities but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of 2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its combination of multiple bioactive moieties within a single molecule, providing a versatile scaffold for the development of new compounds with diverse applications in various fields.
Properties
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-15-9-10-28-21(12-15)25-23(26-24(28)31)34-14-22(30)29-19(16-5-7-17(32-2)8-6-16)13-18(27-29)20-4-3-11-33-20/h3-12,19H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXOTGCBJHRJEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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